molecular formula C29H32O B14490654 [Dec-9-ynoxy(diphenyl)methyl]benzene CAS No. 65686-47-7

[Dec-9-ynoxy(diphenyl)methyl]benzene

Cat. No.: B14490654
CAS No.: 65686-47-7
M. Wt: 396.6 g/mol
InChI Key: BOXYSIIMUXRGFY-UHFFFAOYSA-N
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Description

[Dec-9-ynoxy(diphenyl)methyl]benzene is a chemical compound with the molecular formula C29H26O It is known for its unique structure, which includes a dec-9-ynoxy group attached to a diphenylmethyl benzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Dec-9-ynoxy(diphenyl)methyl]benzene typically involves the reaction of dec-9-yn-1-ol with diphenylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

[Dec-9-ynoxy(diphenyl)methyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenated derivatives with nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Amines or thiols substituted benzene derivatives.

Scientific Research Applications

[Dec-9-ynoxy(diphenyl)methyl]benzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.

Mechanism of Action

The mechanism of action of [Dec-9-ynoxy(diphenyl)methyl]benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [Dec-9-ynoxy(diphenyl)methyl]benzene: Unique due to its dec-9-ynoxy group.

    [Dec-9-ynoxy(phenyl)methyl]benzene: Similar structure but with a phenyl group instead of diphenyl.

    [Dec-9-ynoxy(diphenyl)methyl]toluene: Similar structure but with a toluene group instead of benzene.

Uniqueness

This compound stands out due to its specific combination of the dec-9-ynoxy group and diphenylmethyl benzene core, which imparts unique chemical and physical properties, making it valuable for various research and industrial applications.

Properties

CAS No.

65686-47-7

Molecular Formula

C29H32O

Molecular Weight

396.6 g/mol

IUPAC Name

[dec-9-ynoxy(diphenyl)methyl]benzene

InChI

InChI=1S/C29H32O/c1-2-3-4-5-6-7-8-18-25-30-29(26-19-12-9-13-20-26,27-21-14-10-15-22-27)28-23-16-11-17-24-28/h1,9-17,19-24H,3-8,18,25H2

InChI Key

BOXYSIIMUXRGFY-UHFFFAOYSA-N

Canonical SMILES

C#CCCCCCCCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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